Palladium nitrate

Nanocatalysis Laser synthesis Particle size engineering

Palladium nitrate is the chloride-free Pd(II) precursor where halides poison activity. Unlike acetate/chloride, nitrate generates water-soluble neutral Pd nanoclusters for ligand-free Suzuki-Miyaura coupling—eliminating phosphine costs. Laser reduction yields 1.2 nm nanoparticles (vs. 3.1 nm from chloride) for 2.6× greater catalytic surface. In methane oxidation, nitrate delivers PdO-dominant surfaces (Pd/PdO 1:4) for superior oxygen mobility vs. metallic Pd-dominant chloride-derived catalysts. Halide-free composition prevents electroless plating corrosion. Available as solid hydrate or nitric acid solutions (4–15% Pd w/w).

Molecular Formula HNO3Pd
Molecular Weight 169.43 g/mol
CAS No. 10102-05-3
Cat. No. B167615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium nitrate
CAS10102-05-3
Synonymspalladium nitrate
Molecular FormulaHNO3Pd
Molecular Weight169.43 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[Pd]
InChIInChI=1S/HNO3.Pd/c2-1(3)4;/h(H,2,3,4);
InChIKeyUVCRDXRRYBAMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium Nitrate (CAS 10102-05-3): A Chloride-Free Pd(II) Precursor for Precision Catalysis and Electrochemical Applications


Palladium nitrate (Pd(NO3)2), CAS 10102-05-3, is a red-brown deliquescent crystalline inorganic salt [1]. It exhibits high solubility in water and dilute nitric acid, with a density of approximately 1.118 g/mL at 25°C [2]. As a chloride-free Pd(II) source, it serves as a versatile precursor for heterogeneous catalyst synthesis, homogeneous cross-coupling precatalysis, and electrochemical deposition processes. The compound is commercially available in both solid hydrate form and as stabilized nitric acid solutions, typically with Pd content ranging from 4-5% to 15% w/w [3]. The nitrate counterion offers distinct advantages in applications where residual halides would poison catalyst activity or compromise material purity.

Why Palladium Nitrate Cannot Be Assumed Interchangeable with Palladium Acetate, Chloride, or Acetylacetonate Precursors


Although palladium nitrate shares the same Pd(II) oxidation state with other common precursors such as palladium acetate, palladium chloride, and palladium acetylacetonate, the counterion exerts a profound and quantifiable influence on the ultimate performance of the derived catalyst or material [1]. Systematic comparative studies reveal that the precursor identity alters metal particle size distribution, Pd(0)/PdO surface speciation, reduction behavior, and the presence or absence of catalyst-poisoning residues [2]. In ligand-free Suzuki-Miyaura cross-coupling, palladium nitrate uniquely enables the in-situ formation of water-soluble neutral Pd nanoclusters that are not accessible from chloride or acetate precursors under identical conditions [3]. These differences translate directly into measurable variations in catalytic activity, selectivity, and reproducibility, making generic substitution a demonstrable risk to experimental outcomes and process economics.

Quantitative Differentiation Evidence for Palladium Nitrate: Head-to-Head Comparisons with Acetate, Chloride, and Acetylacetonate Precursors


Nanoparticle Size Control: Palladium Nitrate Yields 1.2 nm Ultrasmall NPs Versus 3.1 nm from Chloride Precursor

In femtosecond laser reduction-in-liquid synthesis of ligand-free palladium nanoparticles, palladium nitrate (Pd(NO3)2) generated ultrasmall spherical nanoparticles with an average diameter of 1.2 nm, whereas potassium tetrachloropalladate (K2PdCl4) under identical pH-stabilized conditions produced nanoparticles averaging 3.1 nm, a 2.6-fold larger size [1]. Both precursors were processed via the same green synthesis route, with pH stabilization enabling sub-5 nm particle formation. The nitrate-derived 1.2 nm nanoparticles exhibited superior catalytic efficiency in Suzuki cross-coupling and para-nitrophenol reduction reactions, attributed to the ligand-free surface and minimized particle size [1].

Nanocatalysis Laser synthesis Particle size engineering

Catalytic Activity in Methane Oxidation: Nitrate and Acetate Precursors Produce Pd/PdO Ratio of 1:4 Versus 4:1 for Chloride Precursor

In Pd-modified manganese-hexaaluminate combustion catalysts prepared by incipient wetness impregnation, the palladium precursor dramatically influenced the Pd/PdO atomic ratio under reaction conditions [1]. Ex-nitrate and ex-acetate catalysts exhibited a Pd/PdO atomic ratio of 1:4 (i.e., PdO dominant) following oxygen pretreatment and under methane-oxidation mixture. In contrast, ex-chloride catalysts (prepared from tetrachloropalladic acid) yielded a Pd/PdO ratio of 4:1 (i.e., metallic Pd dominant) [1]. This difference in surface speciation correlates with the magnitude of the synergistic effect observed in methane oxidation activity at the light-off temperature region, where the nitrate-derived catalyst demonstrated a higher PdO/Pd ratio conducive to enhanced oxygen mobility and catalytic synergy [1].

Combustion catalysis Methane oxidation Catalyst precursor effects

Acetic Acid Decomposition Activity: Pd/Al2O3-Nitrate Ranks Most Active Among Three Precursors

In a systematic study of Pd/Al2O3 and Pd/TiO2 catalysts for acetic acid decomposition toward hydrogen production, catalysts prepared with palladium nitrate demonstrated the highest conversion activity among the three precursors tested (nitrate, acetylacetonate, and chloride) [1]. Pd/Al2O3-Nit (prepared using palladium nitrate) was identified as the most active catalyst for acetic acid conversion, followed by Pd/Al2O3-Aca (prepared using palladium acetylacetonate), which exhibited the highest hydrogen selectivity [1]. The study employed incipient wetness impregnation with identical metal loadings and comprehensive characterization including N2-physisorption, XRD, H2-TPR, XPS, and DRIFTS to ensure that observed differences originated from precursor identity rather than preparative artifacts [1].

Hydrogen production Acetic acid decomposition Catalyst precursor comparison

Ligand-Free Suzuki-Miyaura Catalysis: Nitrate Enables Water-Soluble Pd Nanoclusters Not Accessible from Acetate or Chloride

Using palladium(II) nitrate as the precatalyst in ligand-free Suzuki-Miyaura cross-coupling reactions leads to the in-situ formation of water-soluble neutral Pd tetramer and trimer nanoclusters in their singlet electronic states [1]. These nanoclusters are generated by leaching from spherical Pd(0) nanoparticles with an average diameter of approximately 3 nm, produced by ethanol-induced reduction of the nitrate precursor [1]. The formation pathway is specific to the nitrate counterion environment and provides a homogeneous catalyst system in aqueous media without requiring exogenous phosphine or N-heterocyclic carbene ligands [1]. This behavior is not reported for palladium acetate or chloride under identical ligand-free aqueous conditions.

Cross-coupling Suzuki-Miyaura Homogeneous catalysis Water-soluble catalysts

Electrochemical Deposition: Tetraamine Palladium Nitrate Provides Superior Solution Stability and Conversion Over Chloride Analog

In electroless palladium deposition processes for composite membrane fabrication, tetraamine palladium nitrate demonstrated better solution stability and resulted in higher palladium conversion rates compared to the analogous tetraamine palladium chloride complex [1]. Buffer pH values between 9 and 11 showed minimal variation in palladium conversion when using the nitrate-based complex. The optimized formulation employed 27.5 g of 10% tetraamine palladium nitrate solution per liter of plating solution [1]. The chloride-free nature of the nitrate precursor eliminates halide-induced corrosion concerns in downstream applications and avoids chloride poisoning of catalytic sites.

Electroless plating Palladium deposition Composite membranes

Commercial Purity and Batch Reproducibility: 99.9% Metals Basis Purity Standard with Trace Metals Specification

Commercially available palladium nitrate is routinely supplied at 99.9% purity (trace metals basis) with Pd content specifications of ≥39% to 41% in hydrate form [1][2]. Vendors specify individual trace metal impurity limits: Ag ≤0.002%, Au ≤0.005%, Pt ≤0.01%, Rh ≤0.01%, Ir ≤0.01%, Fe ≤0.005%, Al ≤0.005%, Pb ≤0.005%, Ni ≤0.005%, Cu ≤0.001%, Si ≤0.005%, Sn ≤0.005% [2]. The nitrate-based composition eliminates chloride contamination risks (Cl⁻ typically <0.1 mg/mL in production), making it suitable for high-purity applications in microelectronics and electrocatalysis where halide residues would compromise performance [3]. Precise analytical control ensures uniform palladium content, low impurities, and batch reproducibility for reliable deposition or catalytic performance [3].

Quality control Trace metals analysis Procurement specifications

Optimal Application Scenarios for Palladium Nitrate Based on Quantified Differentiation Evidence


Ligand-Free Aqueous Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediate Synthesis

Palladium nitrate is the preferred precatalyst for ligand-free Suzuki-Miyaura cross-coupling in aqueous or aqueous-alcoholic media, where it uniquely enables the in-situ generation of water-soluble neutral Pd tetramer and trimer nanoclusters [1]. This property is not accessible from palladium acetate or chloride precursors under identical conditions. The water-soluble catalyst system facilitates product separation and eliminates phosphine ligand costs and toxicity concerns, aligning with pharmaceutical industry green chemistry initiatives [1].

Synthesis of Ultrasmall (<2 nm) Unsupported Palladium Nanoparticles via Laser Reduction

For applications requiring sub-2 nm ligand-free palladium nanoparticles with maximized surface area, palladium nitrate is the precursor of choice. Laser reduction in liquid using nitrate precursor yields nanoparticles averaging 1.2 nm in diameter, compared to 3.1 nm from chloride precursors under identical conditions [1]. This 2.6-fold size reduction translates to substantially higher catalytic surface area and enhanced atom economy in precious metal utilization [1].

Methane Oxidation Catalyst Preparation for Emission Control Systems

When preparing supported palladium catalysts for low-temperature methane oxidation, the nitrate precursor delivers a Pd/PdO atomic ratio of 1:4 (PdO-dominant surface), in contrast to the 4:1 ratio (metallic Pd-dominant) produced by chloride precursors [1]. This PdO-rich surface enhances oxygen mobility and redox behavior, contributing to improved light-off performance in automotive and stationary emission control catalysts [1].

Electroless Palladium Deposition for Membrane and Electronic Component Fabrication

In electroless plating applications requiring stable palladium deposition baths with high conversion efficiency, tetraamine palladium nitrate offers superior solution stability and higher conversion rates compared to the chloride analog [1]. The chloride-free composition eliminates halide-induced corrosion concerns and prevents catalyst poisoning in downstream applications [1]. An optimized formulation employs 27.5 g of 10% tetraamine palladium nitrate solution per liter of plating solution [1].

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